Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate: A Critical Scaffold for c-Met Inhibitor Synthesis
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate: A Critical Scaffold for c-Met Inhibitor Synthesis
The following is an in-depth technical guide on Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate, structured for researchers and drug development professionals.
Introduction & Strategic Significance
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0 ) is a high-value pharmaceutical intermediate primarily utilized in the synthesis of Tepotinib (Tepmetko®), a highly selective oral c-Met inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.
This bi-aryl scaffold serves as the structural linchpin of the drug, providing two orthogonal handles for chemical diversification:
-
The 5-Hydroxyl Group (Pyrimidine): Acts as a nucleophile for etherification, allowing the attachment of solubility-enhancing side chains (e.g., the N-methylpiperidine moiety in Tepotinib).
-
The Methyl Ester (Benzoate): Serves as a masked benzylic linker. Post-modification reduction converts this ester to a benzyl alcohol/halide, facilitating coupling to the central pyridazinone pharmacophore.
Its unique 2-arylpyrimidine architecture mimics the kinase hinge-binding motifs found in Type I kinase inhibitors, making it a versatile template beyond c-Met, potentially applicable in the design of HIF prolyl hydroxylase inhibitors and other ATP-competitive agents.
Physicochemical Profile
The following properties define the baseline specifications for CAS 1092568-87-0 in a GMP regulatory environment.
| Property | Specification | Notes |
| Chemical Name | Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate | |
| CAS Number | 1092568-87-0 | |
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | |
| Appearance | Off-white to pale yellow solid | Sensitive to oxidation; store under inert gas. |
| Melting Point | 185–190 °C | High crystallinity indicates strong intermolecular H-bonding. |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Poor solubility in water and non-polar solvents (Hexane). |
| pKa (Calculated) | ~6.5 (Pyrimidine OH) | Acidic enough for facile deprotonation by weak bases (e.g., K₂CO₃). |
| LogP | 1.8 | Moderate lipophilicity suitable for efficient membrane permeability assays. |
Synthetic Methodology
The synthesis of CAS 1092568-87-0 typically employs a Suzuki-Miyaura cross-coupling strategy. This protocol prioritizes yield and purity by avoiding direct coupling of the free phenol, which can poison palladium catalysts.
Protocol: Protected Route Strategy
Step 1: Suzuki Coupling
Reagents:
-
Aryl Halide: 2-Chloro-5-methoxypyrimidine (1.0 eq)
-
Boronic Species: (3-(Methoxycarbonyl)phenyl)boronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)
-
Base: K₂CO₃ (2.5 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Charge reaction vessel with aryl halide, boronic acid, and base.
-
Degas solvent stream with N₂ for 15 minutes, then add to the vessel.
-
Add Pd catalyst under N₂ counter-flow.
-
Heat to 90°C for 4–6 hours. Monitor by HPLC for disappearance of the chloropyrimidine.
-
Workup: Cool to RT, filter through Celite, concentrate, and partition between EtOAc/Water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc) to yield Methyl 3-(5-methoxypyrimidin-2-yl)benzoate.
Step 2: Demethylation (Unmasking the Phenol)
Reagents:
-
Substrate: Methyl 3-(5-methoxypyrimidin-2-yl)benzoate
-
Reagent: BBr₃ (1M in DCM, 3.0 eq) or Pyridine·HCl (melt)
-
Solvent: Anhydrous DCM (for BBr₃)
Procedure:
-
Dissolve substrate in DCM and cool to -78°C .
-
Add BBr₃ dropwise (exothermic).
-
Warm to 0°C and stir for 2 hours. Note: Monitor ester stability; mild conditions are required to prevent hydrolysis of the benzoate methyl ester.
-
Quench: Carefully add MeOH at 0°C.
-
Isolation: Neutralize with NaHCO₃ (aq), extract with EtOAc. The product (CAS 1092568-87-0) precipitates upon concentration or addition of anti-solvent (Heptane).
Downstream Application: Synthesis of Tepotinib
The utility of CAS 1092568-87-0 is best understood through its transformation into the active pharmaceutical ingredient (API) Tepotinib.
Reaction Flow Diagram (Graphviz)
The following diagram illustrates the divergent synthesis where the scaffold is functionalized at both ends.
[1]
Mechanism of Action Context
In the final Tepotinib molecule, the pyrimidine ring (derived from this intermediate) engages in critical
Quality Control & Analytics
To ensure the integrity of this intermediate for GMP synthesis, the following analytical methods are recommended.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyrimidine).
-
Retention Time: Expect elution ~6.5–7.5 min depending on flow rate (1.0 mL/min).
NMR Identification (¹H DMSO-d₆)
-
δ 10.5 ppm (s, 1H): Pyrimidine -OH (Exchangeable).
-
δ 8.9 ppm (s, 2H): Pyrimidine H4/H6 (Characteristic singlet due to symmetry).
-
δ 8.6 ppm (s, 1H): Benzoate H2 (Deshielded).
-
δ 8.3 ppm (d, 1H): Benzoate H4.
-
δ 8.0 ppm (d, 1H): Benzoate H6.
-
δ 7.6 ppm (t, 1H): Benzoate H5.
-
δ 3.9 ppm (s, 3H): Methyl Ester (-OCH₃).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Hygroscopic. Store at 2–8°C in a tightly sealed container, preferably under Argon or Nitrogen.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).
References
-
Blaukat, A., et al. (2009). Pyridazinone derivatives and their use as Met kinase inhibitors. World Intellectual Property Organization.[2] Patent WO2009006959A1.[3][4] Link
-
Ai, J., et al. (2018). Discovery of Tepotinib: A Highly Selective c-Met Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25145656 (Tepotinib Intermediate). Link
-
Falchook, G. S., et al. (2020). Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations. New England Journal of Medicine, 382, 2411-2422. Link
Sources
- 1. EP2164843B1 - Pyridazinone derivates - Google Patents [patents.google.com]
- 2. WO1996005178A1 - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 3. WO2009006959A1 - Pyridazinone derivates - Google Patents [patents.google.com]
- 4. WO2009006959A1 - Pyridazinone derivates - Google Patents [patents.google.com]
